![molecular formula C9H4F3NO2 B154270 5-(Trifluoromethyl)isoindoline-1,3-dione CAS No. 1997-41-7](/img/structure/B154270.png)
5-(Trifluoromethyl)isoindoline-1,3-dione
Overview
Description
5-(Trifluoromethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a trifluoromethyl group at the 5-position and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can influence various downstream effects, potentially impacting processes such as motor control and reward mechanisms .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . This interaction suggests that the compound could have a potential application as an antipsychotic agent .
Cellular Effects
In cellular studies, this compound has shown to have significant effects on cell viability . The compound was found to induce both apoptosis and necrosis in Raji cells, a type of lymphoma cell .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-(trifluoromethyl)aniline with maleic anhydride in the presence of a suitable catalyst, such as silica-supported niobium, under reflux conditions in a solvent mixture of isopropanol and water .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens or nitrating agents under acidic conditions
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
Biological Activities
5-(Trifluoromethyl)isoindoline-1,3-dione derivatives have been studied for various biological effects:
- Anticancer Activity : Research indicates that isoindoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, in vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
- Anti-inflammatory Properties : These compounds have demonstrated the ability to modulate inflammatory pathways. They can inhibit the expression of pro-inflammatory factors such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while promoting anti-inflammatory markers like interleukin-10 (IL-10) . This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Some studies highlight the neuroprotective properties of this compound derivatives, particularly in models of Alzheimer's disease. They have been shown to improve memory impairment and enhance cognitive function in animal models .
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches:
- Hexadehydro-Diels–Alder Reaction : A notable method for synthesizing isoindole derivatives is through the hexadehydro-Diels–Alder reaction involving tetraynes and imidazole derivatives. This method allows for the efficient construction of multifunctionalized isoindole-1,3-diones without the need for metal catalysts or directing groups .
- Functionalization Techniques : The introduction of trifluoromethyl groups into isoindoline frameworks has been achieved through various functionalization methods, enhancing their biological activity and solubility. For example, N-substituted derivatives are synthesized via alkylation processes that modify the amino group on the isoindoline structure .
Case Study 1: Isoindoline Derivatives as AMPK Activators
A study investigated the efficacy of isoindoline-1,3-dione derivatives as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The results demonstrated that these derivatives significantly activate AMPK in murine myoblasts, indicating their potential for metabolic disorders .
Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models
In a recent study, several this compound derivatives were tested for their ability to mitigate cognitive decline in scopolamine-induced memory impairment models. The compounds showed promising results in improving memory performance compared to control groups, highlighting their therapeutic potential in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
Phthalimide: Similar structure but without the trifluoromethyl group, commonly used in the synthesis of pharmaceuticals and agrochemicals.
N-Substituted isoindoline-1,3-dione derivatives: Various derivatives with different substituents at the nitrogen atom, exhibiting diverse biological activities.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)isoindoline-1,3-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for drug development and other applications .
Biological Activity
5-(Trifluoromethyl)isoindoline-1,3-dione (CAS No. 1997-41-7) is a heterocyclic compound characterized by its unique trifluoromethyl group at the 5-position of the isoindoline structure. This compound has garnered attention in various fields of research, particularly for its biological activities, including interactions with dopamine receptors and potential therapeutic applications in oncology and neurology.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- An isoindoline nucleus
- Carbonyl groups at positions 1 and 3
- A trifluoromethyl group which enhances lipophilicity and metabolic stability
Target Interaction
this compound primarily targets the human dopamine receptor D2 . It is believed to interact with key amino acid residues at the allosteric binding site, modulating dopaminergic signaling pathways that are crucial for motor control and reward mechanisms.
Biochemical Pathways
The modulation of dopamine receptors can lead to significant downstream effects, influencing various physiological processes. The compound's interaction with the dopaminergic system suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
In Vitro Studies
Research has demonstrated that this compound exhibits notable effects on cell viability across different cancer cell lines. A study reported IC50 values indicating cytotoxic effects against A549 lung adenocarcinoma cells, with values around 114.25 μM . The compound also showed promise as an enzyme inhibitor, particularly against cyclooxygenases (COX), which are involved in inflammatory processes .
Cell Line | IC50 (μM) |
---|---|
A549 | 114.25 |
HeLa | 140.60 |
In Vivo Studies
In vivo studies using xenograft models have further elucidated the anticancer potential of this compound. Mice treated with varying doses of this compound showed reduced tumor growth compared to control groups. The study monitored tumor sizes and overall health over a period of 60 days, confirming the compound's therapeutic efficacy .
Pharmacokinetics
Pharmacokinetic studies conducted in silico suggest favorable absorption and distribution characteristics for this compound. These studies indicate that the compound may have an extended half-life due to its enhanced lipophilicity from the trifluoromethyl group.
Comparison with Related Compounds
This compound can be compared with other isoindoline derivatives to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
Isoindoline-1,3-dione | Lacks trifluoromethyl group | Lower metabolic stability |
Phthalimide | Similar structure without trifluoromethyl group | Commonly used in pharmaceuticals |
N-Substituted isoindoline derivatives | Varied substituents affecting activity | Diverse biological activities |
The presence of the trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
5-(trifluoromethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZNTWKAAKPCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301839 | |
Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-41-7 | |
Record name | 1997-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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